1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one
- 1-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one
- 1-(4-Bromo-3-hydroxyphenyl)pyrrolidin-2-one
Uniqueness
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
XTTZKCLHKJMIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2=O)Br |
Origin of Product |
United States |
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